[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine
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Overview
Description
[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine: is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrazole moieties in its structure allows it to participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring . The furan ring can then be introduced through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or gold can be employed to facilitate the cyclization reactions, and the use of microwave irradiation or ultrasound can further enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine: undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted furans and pyrazoles, as well as reduced derivatives such as pyrazolines .
Scientific Research Applications
[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine: has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which allow the compound to bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine: can be compared with other similar compounds, such as:
[3-(pyridin-2-yl)-1H-pyrazol-5-yl]methanamine: This compound features a pyridine ring instead of a furan ring, which can alter its reactivity and binding properties.
[3-(thiophen-2-yl)-1H-pyrazol-5-yl]methanamine: This compound contains a thiophene ring, which can introduce sulfur-based reactivity and interactions.
[3-(benzofuran-2-yl)-1H-pyrazol-5-yl]methanamine: This compound includes a benzofuran ring, which can enhance its aromaticity and stability.
The uniqueness of This compound lies in its combination of furan and pyrazole rings, which provide a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWGDAAODMUVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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